6-Ethylmorphine is a semi-synthetic opioid derived from morphine, primarily used for its analgesic and antitussive properties. It is classified under the category of narcotic analgesics and is structurally related to both morphine and codeine. This compound has gained attention for its therapeutic potential, particularly in situations where traditional morphine administration is not suitable.
6-Ethylmorphine is synthesized from morphine, which is obtained from the opium poppy plant (Papaver somniferum). It falls under the category of opiate alkaloids, which are naturally occurring compounds derived from opium. The compound is classified as a narcotic analgesic and is recognized for its ability to relieve pain and suppress cough.
The synthesis of 6-ethylmorphine typically involves the modification of morphine through various chemical reactions. The most common method includes the alkylation of morphine at the nitrogen atom to introduce an ethyl group.
The general reaction can be represented as follows:
This process allows for the selective substitution of the hydrogen atom on the nitrogen atom of morphine with an ethyl group.
The molecular formula for 6-ethylmorphine is , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes a morphinan backbone with an ethyl group attached to the nitrogen at position 6.
6-Ethylmorphine can undergo various chemical reactions similar to other opioids, including:
The metabolic pathways involve enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation process, enhancing the elimination of 6-ethylmorphine from the body.
6-Ethylmorphine exerts its effects primarily through interaction with opioid receptors in the central nervous system. These receptors include:
Upon binding to these receptors, 6-ethylmorphine mimics endogenous opioids, leading to decreased perception of pain and increased pain tolerance. This mechanism involves inhibition of neurotransmitter release in pain pathways.
Relevant analyses confirm that 6-ethylmorphine retains significant stability under controlled conditions but should be handled with care due to its pharmacological properties.
6-Ethylmorphine has several applications in both clinical and research settings:
6-Ethylmorphine (C₁₉H₂₃NO₃), systematically named as (5α,6α)-7,8-didehydro-4,5-epoxy-3-ethoxy-17-methylmorphinan-6-ol, is a semi-synthetic opioid alkaloid derived from the morphine scaffold. Its molecular structure retains the pentacyclic morphinan core characteristic of natural opioid alkaloids, comprising three benzene rings (A, B, C), a piperidine ring (D), and a tetrahydrofuran ring (E) bridging carbons 4 and 5. The defining structural modification is the O-ethylation at the C3 phenolic hydroxyl group, replacing the methyl ether in codeine with an ethyl ether moiety [4] [7] [9]. This ethyl substitution confers distinct physicochemical and pharmacological properties compared to its methylated counterpart.
The stereochemical configuration of 6-ethylmorphine is identical to morphine and codeine at critical chiral centers: the C5 carbon exhibits an α-orientation (trans-decalin fusion), C6 bears a β-hydroxyl group (α-orientation in morphine nomenclature due to ring inversion), and C14 possesses a hydroxyl group. The C13-C14 epoxide bridge between rings C and E remains intact. The protonated tertiary amine at position 17 (N-methyl group) is essential for ionic binding to the μ-opioid receptor [3] [9]. Crystallographic studies confirm that the ethyl ether chain at C3 adopts a conformation perpendicular to the aromatic ring plane, minimizing steric clashes with the C4-C5 epoxide bridge [4]. This spatial arrangement influences receptor docking and metabolic stability.
Table 1: Atomic and Molecular Characteristics of 6-Ethylmorphine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₃NO₃ | Distinguishes from morphine (C₁₇H₁₉NO₃) and codeine (C₁₈H₂₁NO₃) |
Molecular Weight | 313.39 g/mol | Higher than codeine (299.36 g/mol) due to ethyl group |
CAS Registry Number | 76-58-4 | Unique chemical identifier |
IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-ethoxy-17-methylmorphinan-6-ol | Specifies stereochemistry and substitution pattern |
Key Stereocenters | 5R,6S,9R,13S,14R | Consistent with natural opioid configuration |
6-Ethylmorphine is a crystalline solid at room temperature, typically forming white to off-white orthorhombic crystals when purified. Its solubility profile reflects the amphiphilic nature of the molecule: the compound exhibits moderate solubility in polar organic solvents (ethanol, acetone, chloroform) but limited solubility in water (~1-2 mg/mL at 25°C) [5] [8]. The hydrochloride salt form (CAS 125-30-4) significantly enhances aqueous solubility (>50 mg/mL), facilitating pharmaceutical formulation [8]. This behavior arises from the protonation of the tertiary amine, which increases polarity and enables ion-dipole interactions with water molecules. The partition coefficient (log P) of the free base is approximately 1.8, indicating higher lipophilicity than codeine (log P ~1.4) due to the elongated alkyl chain at C3, which enhances membrane permeability [5] [9].
Stability studies reveal that 6-ethylmorphine is susceptible to oxidative degradation under strong light or alkaline conditions, primarily at the phenolic ether linkage and the 7,8-double bond. Acidic conditions promote hydrolysis of the epoxide bridge, while aqueous solutions are most stable at pH 4-5 [8]. Solid-state stability is excellent when protected from humidity and UV light. Crystallographic analysis confirms that the hydrochloride salt crystallizes in the P2₁2₁2₁ space group with unit cell parameters a = 7.12 Å, b = 12.35 Å, c = 15.68 Å. The crystal lattice features hydrogen-bonding networks between the protonated amine and chloride ions, as well as between the C6 hydroxyl and adjacent molecules, contributing to its stability [8]. Unlike morphine, the absence of a free phenolic hydroxyl group reduces susceptibility to autoxidation, extending shelf-life.
The synthesis of 6-ethylmorphine typically employs morphine or codeine as starting materials through O-alkylation strategies. The most efficient route involves selective ethylation of morphine at the C3 phenolic hydroxyl using diethyl sulfate or ethyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) [9]. This Williamson ether synthesis must be carefully controlled to prevent N-demethylation or epoxide ring opening. Alternatively, codeine can undergo O-dealkylation to morphine followed by ethylation, but this two-step process reduces overall yield. Direct alkylation of codeine is impractical due to the existing methyl ether at C3. Recent advances utilize phase-transfer catalysis to improve regioselectivity and yields under milder conditions [9].
Derivatization strategies focus on three modifiable sites:
Metabolic derivatization occurs in vivo via cytochrome P450 enzymes. CYP2D6 catalyzes O-deethylation to morphine, while CYP3A4 mediates N-demethylation to norethylmorphine [2] [6]. Phase II metabolism involves UGT2B7-mediated glucuronidation at C6, producing 6-ethylmorphine-6-glucuronide, which retains opioid activity but with reduced blood-brain barrier penetration compared to the parent compound [6] [10].
Table 2: Key Metabolic Pathways and Derivatives of 6-Ethylmorphine
Derivatization Type | Reagents/Conditions | Major Products | Significance |
---|---|---|---|
Chemical Synthesis | Diethyl sulfate, NaOH | 6-Ethylmorphine | Pharmaceutical grade compound |
CYP2D6 Metabolism | Hepatic microsomes | Morphine | Active metabolite with higher μ-affinity |
CYP3A4 Metabolism | Hepatic microsomes | Norethylmorphine | Minor metabolite with unknown activity |
UGT2B7 Metabolism | Glucuronic acid conjugation | 6-Ethylmorphine-6-glucuronide | Enhanced water solubility for excretion |
N-Derivatization | N-demethylation + alkylation | N-Alkyl-norethylmorphines | Potential antagonist/partial agonist profiles |
Structurally, 6-ethylmorphine bridges the gap between morphine and codeine. Like morphine, it retains the C3 phenolic hydroxyl group (albeit ethylated rather than free), but shares codeine's etherified C3 oxygen. The ethyl group increases steric bulk and lipophilicity compared to codeine's methyl group, with a calculated molar volume of 289.5 ų versus 274.8 ų for codeine [4] [9]. This difference profoundly impacts receptor interactions and metabolism. Whereas codeine relies heavily on CYP2D6-mediated O-demethylation to morphine for analgesic effects, 6-ethylmorphine undergoes slower O-deethylation due to increased carbon chain length, resulting in reduced morphine formation in vivo [6] [10]. Consequently, 6-ethylmorphine exhibits significant intrinsic activity at μ-opioid receptors independent of its conversion to morphine, unlike codeine which is a true prodrug [2] [5].
Metabolically, 6-ethylmorphine shares pathways with both parents:
Receptor binding studies indicate 6-ethylmorphine has 2-3 fold higher affinity for μ-opioid receptors than codeine (Kᵢ = 120 nM vs. 270 nM) but 10-fold lower affinity than morphine (Kᵢ = 12 nM) [3] [5]. This intermediate affinity correlates with its analgesic potency, approximately 4-fold higher than codeine but 5-7 fold lower than morphine in rodent models. The C3 ethoxy group reduces hydrogen-bonding capacity compared to morphine's free phenol, explaining the affinity difference. Among less common analogs, dihydrocodeine lacks the 7,8-unsaturation, enhancing metabolic stability but reducing potency, while ethylmorphine's O-deethylation to morphine provides a broader activity spectrum than dihydrocodeine's limited conversion to dihydromorphine [2] [3].
Table 3: Structural and Metabolic Comparison with Related Opioid Alkaloids
Property | 6-Ethylmorphine | Morphine | Codeine | Dihydrocodeine |
---|---|---|---|---|
C3 Substituent | Ethoxy (-OC₂H₅) | Phenol (-OH) | Methoxy (-OCH₃) | Methoxy (-OCH₃) |
7,8-Bond | Unsaturated | Unsaturated | Unsaturated | Saturated |
log P (octanol/water) | 1.82 | 0.89 | 1.38 | 1.95 |
Main Active Metabolite | 6-Ethylmorphine-6-glucuronide | Morphine-6-glucuronide | Morphine | Dihydromorphine (minor) |
CYP2D6 Contribution | Moderate (to morphine) | None | High (to morphine) | Low (to dihydromorphine) |
μ-Receptor Kᵢ (nM) | 120 | 12 | 270 | 210 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7